

Application Notes and Protocols for Diatrizoic Acid Impurity Analysis

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Compound of Interest

Compound Name: *Diatrizoic acid EP impurity A*

Cat. No.: *B048496*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the sample preparation of Diatrizoic acid for the analysis of its impurities. The methodologies outlined are crucial for ensuring the quality, safety, and efficacy of Diatrizoic acid as a radiographic contrast agent.

Introduction

Diatrizoic acid is an iodine-containing radiocontrast agent widely used in medical imaging.^[1] The analysis of impurities is a critical aspect of quality control in the pharmaceutical industry, as impurities can affect the stability, efficacy, and safety of the final drug product. This document details a validated Ultra-Performance Liquid Chromatography (UPLC) method for the determination of related substances in both Diatrizoic acid bulk drug substance and its finished pharmaceutical products. Additionally, a pharmacopeial method for the determination of inorganic impurities is described.

Analytical Methodologies and Data

The primary method detailed is a stability-indicating UPLC method that allows for the separation and quantification of Diatrizoic acid and its known impurities.^[2]

Quantitative Data Summary

The following tables summarize the key performance characteristics of the validated UPLC method for Diatrizoic acid and its related impurities.[2]

Table 1: Method Validation Parameters[2]

Parameter	Diatrizoic Acid	Impurity-1	Impurity-2	Impurity-3
Limit of Detection (LOD) (µg/mL)	0.01	0.009	0.012	0.011
Limit of Quantification (LOQ) (µg/mL)	0.04	0.027	0.035	0.034
Linearity Range (µg/mL)	-	0.03 - 0.3	0.03 - 0.3	0.03 - 0.3

Table 2: Accuracy and Recovery Data[2]

Analyte	Spiked Concentration (µg/mL)	Mean Recovery (%)
Diatrizoic Acid	-	97.4 - 101.9
Impurity-1	0.1, 0.2, 0.3	98.2 - 101.5
Impurity-2	0.1, 0.2, 0.3	97.8 - 100.9
Impurity-3	0.1, 0.2, 0.3	98.5 - 101.2

Experimental Protocols

Protocol 1: UPLC Analysis of Organic Impurities in Diatrizoic Acid Bulk Drug and Finished Product

This protocol is based on a validated stability-indicating UPLC method.[2]

3.1.1. Materials and Reagents

- Diatrizoic Acid reference standard and impurity standards
- Acetonitrile (HPLC grade)
- Formic acid (AR grade)
- Milli-Q water
- Diluent: Acetonitrile and water in a specified ratio (e.g., 50:50 v/v)

3.1.2. Chromatographic Conditions[\[2\]](#)

- Column: Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 μ m)
- Mobile Phase A: 0.05% Formic acid in water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.5 mL/min
- Column Temperature: 40°C
- Injection Volume: 0.5 μ L
- Detection Wavelength: 238 nm
- Run Time: 12 minutes
- Gradient Program: Optimized to achieve separation of all impurities.

3.1.3. Sample Preparation: Diatrizoic Acid Bulk Drug Substance[\[2\]](#)

- Accurately weigh approximately 20 mg of the Diatrizoic Acid bulk drug substance.
- Transfer the weighed sample into a 100 mL volumetric flask.
- Add 60 mL of diluent to the flask.
- Sonicate for 10 minutes with intermediate shaking to ensure complete dissolution.

- Allow the solution to cool to room temperature.
- Dilute to the final volume with the diluent and mix well.
- The final concentration of this solution is approximately 200 µg/mL.

3.1.4. Sample Preparation: Diatrizoic Acid Finished Product (e.g., Tablets)[\[2\]](#)

- Weigh and finely powder a representative number of tablets.
- Accurately weigh a portion of the powder equivalent to 20 mg of Diatrizoic acid.
- Transfer the powder into a 100 mL volumetric flask.
- Add 60 mL of diluent.
- Sonicate for 10 minutes with intermittent shaking to ensure complete extraction of the drug.
- Allow the solution to cool to room temperature.
- Dilute to the mark with the diluent and mix thoroughly.
- Filter the solution through a 0.45 µm nylon or PVDF syringe filter, discarding the first few mL of the filtrate.
- The final concentration of the filtrate is approximately 200 µg/mL.

Protocol 2: Sample Preparation for Iodine and Iodide Impurity Analysis (USP Method)

This protocol is adapted from the United States Pharmacopeia (USP) monograph for Diatrizoic Acid.[\[3\]](#)[\[4\]](#)

3.2.1. Materials and Reagents

- Diatrizoic Acid sample
- Sodium hydroxide solution (2 in 5 concentration)

- Dilute sodium hydroxide solution (1 in 125)
- Dilute hydrochloric acid solution (1 in 125)
- Deionized water

3.2.2. Sample Preparation^[3]^[4]

- Suspend 10.0 g of Diatrizoic Acid in 10 mL of water in a suitable container.
- With continuous stirring, add 1.5 mL of a sodium hydroxide solution (2 in 5) in small portions until the substance is completely dissolved.
- Adjust the pH of the solution to between 7.0 and 7.5 using a dilute solution (1 in 125) of either sodium hydroxide or hydrochloric acid.
- Quantitatively transfer the solution to a 20 mL volumetric flask and dilute to volume with water. This solution is referred to as the "Test preparation".

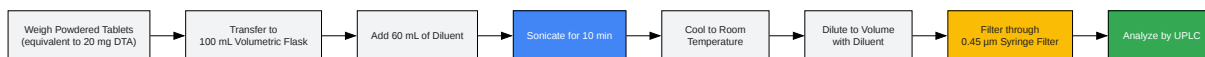
Visualizations

The following diagrams illustrate the experimental workflows for the sample preparation of Diatrizoic acid.



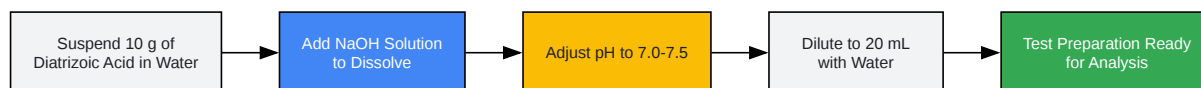
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Workflow for Bulk Drug Sample Preparation



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Workflow for Finished Product Sample Preparation



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Workflow for USP Iodide Impurity Sample Prep

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